molecular formula C22H26N4O3 B5626601 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide

Cat. No. B5626601
M. Wt: 394.5 g/mol
InChI Key: SVLHAJHXYZUVDT-UTKZUKDTSA-N
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Description

The compound under consideration is a derivative of pyrazole and acetamide, which are known for their wide range of biological activities, including analgesic, antibacterial, and anti-inflammatory properties. Such derivatives are of continuous interest in the field of medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related pyrazole-acetamide derivatives typically involves multi-step reactions. For example, the synthesis of similar compounds has been achieved through reactions involving acetyl isothiocyanate with aminoantipyrine or by coupling pyrazole with various substitutions at specific positions with other acetamides (Sarhan, Lateef, & Waheed, 2017).

Molecular Structure Analysis

Molecular structure analysis of similar compounds usually employs techniques like NMR, IR, Mass spectroscopy, and X-ray diffraction. Such analyses reveal the spatial arrangement of atoms, molecular conformations, and intramolecular interactions. For instance, a related study revealed that intramolecular hydrogen bonding and weak pi-pi interactions are significant in such compounds (霍静倩 et al., 2016).

Chemical Reactions and Properties

Pyrazole-acetamide derivatives are known to undergo various chemical reactions, forming complexes with different metals, indicating their potential as ligands in coordination chemistry. For instance, metal complexes of similar compounds showed octahedral geometrical structure (Sarhan, Lateef, & Waheed, 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial in determining the practical applications of these compounds. X-ray crystallography provides detailed information on the crystal structure, which is vital for understanding the material's properties and behavior.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity (pKa) values, are key to predicting the behavior of these compounds in different environments and their interactions with biological systems. For instance, the determination of pKa values for related compounds helps understand their protonation states in biological environments (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-9-19(29-25-14)10-17-12-28-13-21(17)23-22(27)11-20-15(2)24-26(16(20)3)18-7-5-4-6-8-18/h4-9,17,21H,10-13H2,1-3H3,(H,23,27)/t17-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLHAJHXYZUVDT-UTKZUKDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)CC3=C(N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CC3=C(N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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